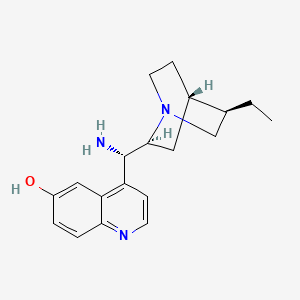

(8alpha,9S)-9-aMino-10,11-dihydro-Cinchonan-6/'-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(8alpha,9S)-9-aMino-10,11-dihydro-Cinchonan-6/'-ol is a chiral molecule that has gained significant attention in the field of organic chemistry due to its potential applications in asymmetric synthesis. It is an important derivative of cinchona alkaloids and has been extensively studied for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Spectrum of Biological Properties

Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been used since the 17th century for their antimalarial activity. Beyond their well-known application in treating malaria, these alkaloids exhibit a range of biological activities. Research has highlighted their potential in anti-obesity, anti-cancer, anti-oxidant, anti-inflammatory, and anti-microbial treatments. The diversity in their biological applications underscores the therapeutic potential of cinchona alkaloids in various medical fields (Gurung & De, 2017).

Pharmacodynamic Synergy and Pharmacokinetic Interactions

In the context of malaria treatment, the pharmacodynamic synergy between cinchona alkaloids and the positive interactions with other plant extracts have been observed. Such interactions enhance the efficacy of treatments, demonstrating the complex interplay between different components of medicinal plants. Additionally, pharmacokinetic interactions, such as those involving Artemisia annua, enhance the bioavailability of antimalarial compounds, showcasing the significance of combining traditional herbal remedies with modern pharmaceutical approaches (Rasoanaivo et al., 2011).

Advanced Oxidation Processes for Degradation

The application of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including those similar to cinchona alkaloids, has been explored. This research area focuses on the environmental impact and treatment of hazardous compounds, reflecting the broader applications of cinchona alkaloids beyond their therapeutic uses. AOPs present an effective method for mineralizing resistant compounds, highlighting the intersection between environmental science and pharmacology (Bhat & Gogate, 2021).

Eigenschaften

IUPAC Name |

4-[(S)-amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h3-5,7,10,12-13,18-19,23H,2,6,8-9,11,20H2,1H3/t12-,13-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMRRVJBFLHQNO-OYUDYFSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BenzaMide, N-[(4-cyanophenyl)sulfonyl]-](/img/no-structure.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)